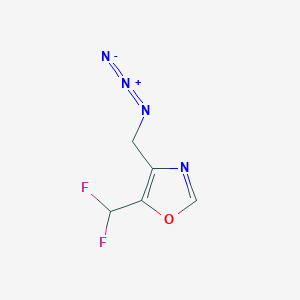
4-(Azidomethyl)-5-(difluoromethyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated heterocycles can be achieved through various methods. For instance, the regioselective synthesis of 1,2,3-triazoles with trifluoromethyl groups is reported using a 1,3-dipolar cycloaddition reaction, which is a common method for constructing heterocycles . Another study describes the synthesis of 5-perfluoroalkyl-1,2,4-triazoles through hydrazinolysis of 5-perfluoroalkyl-1,2,4-oxadiazoles, showcasing an ANRORC-like reaction mechanism . These methods could potentially be adapted for the synthesis of 4-(Azidomethyl)-5-(difluoromethyl)oxazole by choosing appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated heterocycles is often confirmed using techniques such as NMR and X-ray crystallography. For example, the structure of a 1,2,3-triazole derivative was confirmed by X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the structure of 4-(Azidomethyl)-5-(difluoromethyl)oxazole once synthesized.
Chemical Reactions Analysis
Fluorinated heterocycles participate in various chemical reactions due to the presence of reactive functional groups. The azide group, for instance, is known for its participation in 1,3-dipolar cycloadditions to form triazoles . The presence of a difluoromethyl group can influence the reactivity and selectivity of these reactions, as seen in the regioselective cyclization of 1-trifluoromethyl-1,3-dicarbonyl compounds with azides . Understanding these reaction mechanisms is crucial for predicting the behavior of 4-(Azidomethyl)-5-(difluoromethyl)oxazole in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated heterocycles are significantly impacted by the presence of fluorine atoms. Fluorine imparts unique properties such as increased lipophilicity, stability, and potential bioactivity. The difluoromethyl group in 4-(Azidomethyl)-5-(difluoromethyl)oxazole is likely to affect its boiling point, solubility, and stability, similar to other fluorinated compounds . Additionally, the azide functionality may introduce a degree of instability, which could be relevant for applications that utilize the release of nitrogen gas, such as in propellants or foaming agents.
Applications De Recherche Scientifique
Coordination Chemistry of Oxazoline Ligands
Oxazoline ligands, including 4-(Azidomethyl)-5-(difluoromethyl)oxazole derivatives, have been extensively used in asymmetric organic syntheses. These compounds display versatility in ligand design, straightforward synthesis, and the presence of chiral centers near donor atoms. Their coordination chemistry with transition metals is a significant area of research, emphasizing structural characterization and applications in asymmetric synthesis (Gómez, Muller, & Rocamora, 1999).
Synthesis and Reactivity
The synthesis and reactivity of 4-(Azidomethyl)-5-(difluoromethyl)oxazole and related compounds have been a subject of research. Studies have shown that these compounds can undergo transformations under certain conditions, leading to the formation of new classes of hetero-1,3-dienes (Burger, Geith, & Höß, 1990).
Application in Synthesis of Heterocyclic Compounds
4-(Azidomethyl)-5-(difluoromethyl)oxazole derivatives are used in the synthesis of various heterocyclic compounds. For example, they have been employed in the preparation of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid and its derivatives, demonstrating their utility in the creation of complex molecules (Shi, Xu, & Xu, 1991).
Photo-Oxidation Studies
Research has been conducted on the photo-oxidation of oxazole and its substituents, including 4-(Azidomethyl)-5-(difluoromethyl)oxazole. These studies are critical for understanding the physicochemical properties of oxazole and its derivatives, particularly in relation to singlet oxygen reactions (Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020).
Electro-Optical and Charge Transport Properties
Investigations into the structural, electro-optical, charge transport, and nonlinear optical properties of oxazole derivatives have been carried out. These studies are relevant for applications in organic electronics, such as organic light-emitting diodes and thin-film transistors (Irfan, Al‐Sehemi, Chaudhry, & Muhammad, 2018).
Cross-Coupling Reactions
Oxazole derivatives, including 4-(Azidomethyl)-5-(difluoromethyl)oxazole, have been studied for their cross-coupling capabilities. These compounds have been used in various synthetic reactions, demonstrating their importance in the formation of complex organic molecules (Zhang & Greaney, 2010).
Protective Group in Synthesis
The development of protective groups for oxazole derivatives, such as 4-(Azidomethyl)-5-(difluoromethyl)oxazole, has been an area of research. These studies are crucial for facilitating the synthesis of substituted oxazoles, which are important in various chemical syntheses (Miller, Smith, & Marcune, 2005).
Safety and Hazards
Orientations Futures
The field of difluoromethylation, which includes compounds like “4-(Azidomethyl)-5-(difluoromethyl)oxazole”, has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . This field of research has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Mécanisme D'action
Target of Action
The primary target of 4-(Azidomethyl)-5-(difluoromethyl)oxazole is Histone Deacetylase 6 (HDAC6) . HDAC6 is an important drug target in oncological and non-oncological diseases .
Mode of Action
The compound acts as a mechanism-based and essentially irreversible inhibitor of HDAC6 . The mode of inhibition involves the attack of the compound by the zinc-bound water at the sp2 carbon closest to the difluoromethyl moiety, followed by a subsequent ring opening of the oxadiazole . This yields deprotonated difluoroacetylhydrazide as the active species . The strong anionic zinc coordination of this active species and the binding of the difluoromethyl moiety in the P571 pocket result in an essentially irreversible inhibition of HDAC6 .
Biochemical Pathways
The compound’s action affects the biochemical pathways associated with HDAC6 . HDAC6 is involved in various cellular processes, including gene expression, cell cycle progression, and developmental events . By inhibiting HDAC6, the compound can potentially influence these processes .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on HDAC6 . By inhibiting HDAC6, the compound can potentially alter gene expression and other cellular processes regulated by HDAC6 . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Azidomethyl)-5-(difluoromethyl)oxazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Moreover, the compound’s action can also be influenced by the physiological environment within the body, including the presence of other drugs, the patient’s metabolic state, and disease conditions .
Propriétés
IUPAC Name |
4-(azidomethyl)-5-(difluoromethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N4O/c6-5(7)4-3(1-10-11-8)9-2-12-4/h2,5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDPFWXADHZWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-indol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3000929.png)
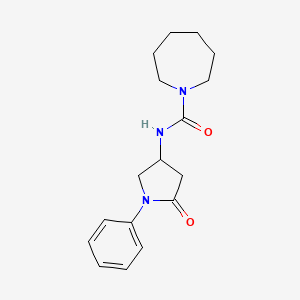

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B3000933.png)
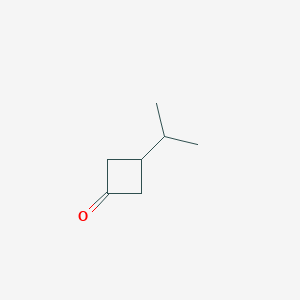
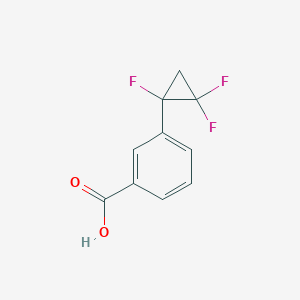
![3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B3000938.png)
![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3000939.png)
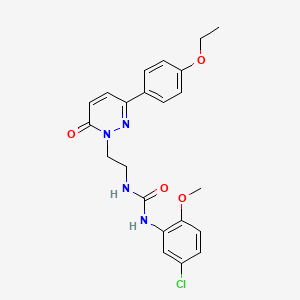
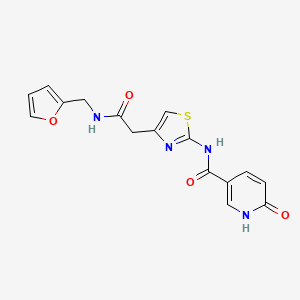
![Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B3000943.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide](/img/structure/B3000944.png)
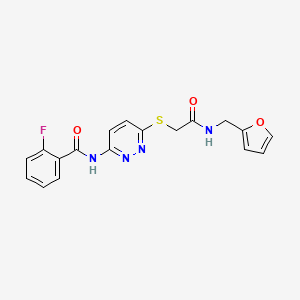
![2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B3000949.png)